Product packaging for 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile(Cat. No.:CAS No. 5098-17-9)

5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile

Cat. No.: B12438873
CAS No.: 5098-17-9
M. Wt: 137.14 g/mol
InChI Key: OPSANIVYYLOPDU-UHFFFAOYSA-N
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Description

5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile (CAS 5098-17-9) is a heterocyclic compound supplied as a high-purity building block for chemical research and development . This molecule has a molecular formula of C 6 H 7 N 3 O and a molecular weight of 137.14 g/mol . It features both an electron-rich amino group and a carbonitrile group on its oxazole core, making it a versatile intermediate for synthesizing more complex molecules, such as various pharmaceuticals and agrochemicals . Oxazoles are a class of aromatic heterocycles known for their presence in bioactive molecules and are valued in medicinal chemistry and materials science . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (MSDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B12438873 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile CAS No. 5098-17-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5098-17-9

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

5-amino-2-ethyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C6H7N3O/c1-2-5-9-4(3-7)6(8)10-5/h2,8H2,1H3

InChI Key

OPSANIVYYLOPDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(O1)N)C#N

Origin of Product

United States

Chemical Reactivity and Derivatization of 5 Amino 2 Ethyl 1,3 Oxazole 4 Carbonitrile

Reactivity of the Oxazole (B20620) Ring System

The reactivity of the 1,3-oxazole ring is complex. It is generally considered an electron-deficient aromatic system, which makes it less susceptible to electrophilic attack than electron-rich heterocycles like pyrrole (B145914) or furan. However, the substituents on 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile significantly alter this intrinsic reactivity. The amino group (-NH₂) at C5 is a powerful electron-donating group, which increases the electron density of the ring, thereby activating it towards electrophiles. Conversely, the carbonitrile group (-CN) at C4 is a strong electron-withdrawing group, which deactivates the ring. The ethyl group (-CH₂CH₃) at C2 is a weak electron-donating group.

A comprehensive review of available scientific literature indicates a notable absence of studies detailing direct electrophilic aromatic substitution on the oxazole ring of this compound or its close analogs. In this context, electrophilic aromatic substitution refers to the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile.

Several factors contribute to this lack of reported reactivity:

Absence of Hydrogen Atoms: The oxazole ring in the title compound is fully substituted at positions C2, C4, and C5. As electrophilic aromatic substitution typically involves the replacement of a hydrogen atom, such reactions are not feasible on this scaffold without the displacement of an existing functional group, which would require harsh reaction conditions.

Directing Effects: While the C5-amino group is a strong activating and ortho-, para-directing group, and the C2-ethyl group is a weak activating group, the only available position for substitution is C4, which bears a deactivating cyano group. Electrophilic attack at this position is electronically disfavored.

Reactivity of the Amino Group: The exocyclic amino group is itself a nucleophilic center and can react with electrophiles. For instance, acylation of the amino group is a known reaction for related 5-aminooxazole derivatives. researchgate.net This reaction with the substituent often takes precedence over substitution on the heterocyclic ring itself.

While direct nitration has been successfully performed on other five-membered heterocycles like pyrazoles and isoxazoles using reagents such as nitric acid in trifluoroacetic anhydride, there are no specific reports of this reaction being applied to the 5-amino-4-cyano-oxazole system. researchgate.net Similarly, the Vilsmeier-Haack reaction, an electrophilic formylation, is effective on electron-rich heterocycles but remains undocumented for this specific oxazole derivative. wikipedia.orgorganic-chemistry.org

The oxazole ring is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature, which is further enhanced by the C5-amino group. Such reactions typically require the presence of a good leaving group on an electron-deficient ring.

Lack of a Suitable Leaving Group: The substituents on this compound (ethyl, cyano, and amino groups) are not typically considered good leaving groups under standard nucleophilic substitution conditions.

Ring Cleavage: In many instances, the reaction of oxazoles with strong nucleophiles does not result in substitution but rather in the cleavage of the heterocyclic ring. organic-chemistry.org

Detailed research on direct nucleophilic attack on the oxazole core of this compound is not available in the reviewed literature. The primary documented reactivity of this class of compounds involves transformations of the peripheral functional groups rather than direct substitution on the oxazole ring itself. For example, the amino and cyano groups can participate in cyclization reactions, such as the Friedländer synthesis, to form fused heterocyclic systems. researchgate.net

Derivatization via Functional Group Transformations

While direct substitution on the oxazole ring is not prominently reported, 5-amino-4-cyano-oxazole derivatives are valuable precursors for the synthesis of more complex molecules through reactions of their functional groups.

One notable transformation is the Friedländer Annulation . In this reaction, a 2-substituted 5-amino-4-cyano-1,3-oxazole can react with a ketone, such as cyclohexanone, typically under acidic or basic conditions, to yield a fused quinoline (B57606) system. This reaction proceeds via condensation involving the amino group and the adjacent cyano group.

Another significant derivatization involves the conversion of the nitrile group into a tetrazole ring. This can be achieved through a [3+2] cycloaddition reaction with an azide, such as trimethylsilyl (B98337) azide, often catalyzed by a tin compound like dibutyltin (B87310) oxide.

Table 1: Derivatization Reactions of 5-Amino-4-cyano-oxazole Analogs

Precursor Reagents and Conditions Product Type Reference
2-Aryl-5-amino-4-cyano-1,3-oxazole Cyclohexanone, AlCl₃, ClCH₂CHCl₂, reflux Tetrahydroacridine derivative researchgate.net
2-R-5-amino-1,3-oxazole-4-carbonitrile Trimethylsilyl azide, Dibutyltin oxide 5-Amino-4-(1H-tetrazol-5-yl)-1,3-oxazole

Q & A

Q. Table 1: Synthesis Conditions from Literature

PrecursorAmineSolventTime (h)Yield (%)Reference
DichloroacrylonitrileDimethylamineMethanol4870
N-(2,2-dichloro...)MethylamineMethanol4870

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:
A multi-technique approach is recommended:

  • Spectroscopy :
    • IR : Identify characteristic stretches (e.g., C≡N ~2200 cm⁻¹, NH₂ ~3300 cm⁻¹) .
    • NMR : Assign signals for the ethyl group (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and oxazole protons (δ 6.5–8.0 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C₆H₈N₄O).
  • Computational methods : Use DFT (e.g., Gaussian) to model electronic properties like HOMO-LUMO gaps and charge distribution .

Advanced: What strategies resolve contradictions between theoretical predictions and experimental reactivity data?

Answer:
Discrepancies often arise from solvent effects or unaccounted intermediates. Mitigation strategies include:

  • Mechanistic validation : Use HPLC or in-situ IR to detect transient intermediates .
  • Solvent parameterization : Compare computed vs. experimental solvation energies (e.g., using COSMO-RS).
  • Iterative refinement : Adjust computational models (e.g., hybrid functionals in DFT) to better match experimental kinetics .

Advanced: How do electronic effects of the amino and cyano groups influence reactivity?

Answer:
The amino group acts as an electron donor, activating the oxazole ring toward electrophilic substitution, while the cyano group withdraws electrons, directing reactivity to specific positions. For example:

  • Nucleophilic attacks occur preferentially at the C-2 position due to cyano-induced electron deficiency .
  • Electrophilic substitution (e.g., nitration) favors the C-5 position adjacent to the amino group. Computational NBO analysis can quantify these effects .

Advanced: What catalytic systems improve the synthesis of analogous oxazole carbonitriles?

Answer:
Nano-catalysts like Fe₃O4@SiO2@vanillin@thioglycolic acid enhance green synthesis by:

  • Increasing surface area : Improves amine adsorption and reaction rates.
  • Reusability : Maintain >85% efficiency over 5 cycles .
    Table 2: Nano-Catalyst Performance
CatalystYield (%)Cycles StableReference
Fe₃O4@SiO2@vanillin@thioglycolic acid885

Basic: How can reproducibility challenges in synthesis be addressed?

Answer:
Standardize protocols for:

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Moisture control : Conduct reactions under inert atmosphere to prevent hydrolysis of intermediates.
  • Catalyst pre-treatment : Dry nano-catalysts at 100°C to remove adsorbed water .

Advanced: What derivative design strategies enhance physicochemical properties?

Answer:
Modify substituents to tune properties:

  • Ethyl group replacement : Introduce branched alkyl chains to alter lipophilicity (logP).
  • Amino group functionalization : Acylation or sulfonation improves solubility .
  • Heterocyclic fusion : Attach pyridine or thiophene rings to extend π-conjugation for optoelectronic applications .

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